![molecular formula C22H21N5O3 B2449346 2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 891119-92-9](/img/structure/B2449346.png)
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of an acetamide group suggests that it could participate in reactions involving the nitrogen atom, such as nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .Aplicaciones Científicas De Investigación
Antiproliferative Activity
The compound's derivatives have shown potential in inhibiting the proliferation of endothelial and tumor cells. This suggests its potential application in cancer research and treatment strategies (Ilić et al., 2011).
Anticancer and Antimicrobial Activity
Some analogs of the compound have demonstrated significant anticancer activity against specific cancer cell lines and antimicrobial activities. This points to its relevance in developing new therapeutic agents for both cancer and infectious diseases (Kumar et al., 2019).
Novel Compound Synthesis
Research has focused on developing methods for synthesizing novel acetamides that include the compound's structure. These studies are crucial for advancing pharmaceutical chemistry and discovering new drugs (Karpina et al., 2019).
Antioxidant Abilities
Some derivatives of the compound have shown significant antioxidant abilities, surpassing known antioxidants like ascorbic acid. This suggests potential applications in combating oxidative stress-related diseases (Shakir et al., 2017).
Anti-HAV Activity
Derivatives of the compound have displayed promising antiviral activity against hepatitis A virus (HAV), indicating potential use in antiviral therapies (Shamroukh & Ali, 2008).
DFT Calculations and Structural Analysis
Advanced techniques like Density Functional Theory (DFT) calculations and X-ray diffraction have been utilized to analyze the compound's structure and properties, providing valuable insights for drug design and materials science (Sallam et al., 2021).
Potential as an Anxiolytic Agent
Studies have indicated that certain triazolo[4,3-b]pyridazine derivatives, related to the compound , might possess anxiolytic properties, suggesting applications in mental health treatment (May & Lanzilotti, 1984).
Anti-diabetic Drug Development
Derivatives have been explored for their potential as anti-diabetic drugs, particularly in relation to the inhibition of Dipeptidyl peptidase-4, a key enzyme in diabetes management (Bindu et al., 2019).
Antituberculostatic, Antifungal, and Antibacterial Activities
The compound's derivatives have been evaluated for antituberculostatic, antifungal, and antibacterial activities, making them potential candidates for treating various infections (Islam & Siddiqui, 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Without specific information about this compound, it’s difficult to provide detailed safety and hazard information .
Direcciones Futuras
The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its effects in living organisms .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-24-25-21-10-8-18(26-27(14)21)16-5-4-6-17(13-16)23-22(28)12-15-7-9-19(29-2)20(11-15)30-3/h4-11,13H,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTSQCRWIYLINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

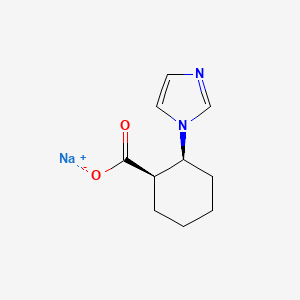
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)
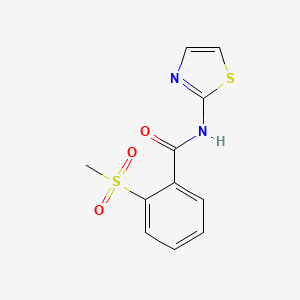


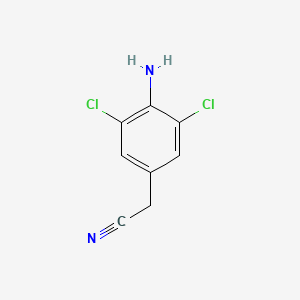
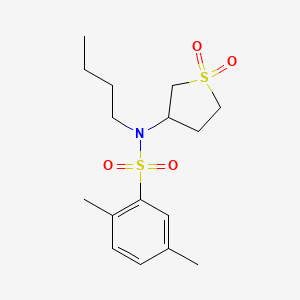
![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)
![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)
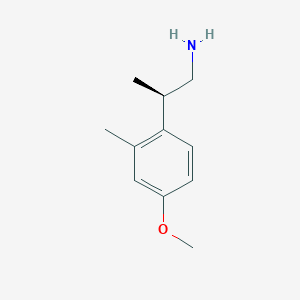
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)
